Regioisomeric Identity Differentiates 4‑Cyclobutoxy‑5,6‑dimethylpyrimidine from 2‑Cyclobutoxy‑4,6‑dimethylpyrimidine
The target compound places the cyclobutoxy group at the 4‑position of the pyrimidine ring, whereas the commercially co‑available isomer 2‑cyclobutoxy‑4,6‑dimethylpyrimidine (CAS 2175978‑62‑6) bears the ether at the 2‑position. This regioisomeric difference translates into distinct hydrogen‑bond acceptor geometries because the pyrimidine N1–C2–N3 locus is directly substituted in the 2‑isomer, potentially altering its interaction with adenine‑mimetic binding sites . The molecular formula (C₁₀H₁₄N₂O) and molecular weight (178.23 g·mol⁻¹) are identical between the two isomers, so orthogonal analytical confirmation (e.g., ¹H‑NMR, NOESY) is mandatory for identity verification .
| Evidence Dimension | Position of cyclobutoxy substitution on pyrimidine ring |
|---|---|
| Target Compound Data | 4‑cyclobutoxy; methyl groups at C5 and C6 |
| Comparator Or Baseline | 2‑cyclobutoxy‑4,6‑dimethylpyrimidine (CAS 2175978‑62‑6); cyclobutoxy at C2, methyl groups at C4 and C6 |
| Quantified Difference | Regioisomeric shift of the ether from C4 → C2; identical molecular weight (178.23 g·mol⁻¹) but distinct InChI Key |
| Conditions | Comparative analysis of vendor‑supplied structural data (ChemSrc, PubChem) |
Why This Matters
Ordering the correct regioisomer is essential for maintaining SAR trends in kinase or GPCR programs where the pyrimidine N1/C2 locus is a critical pharmacophoric element.
